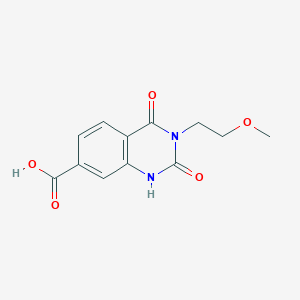

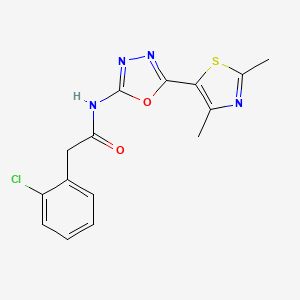

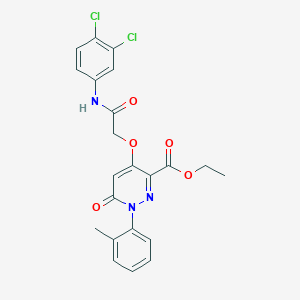

![molecular formula C9H18ClN B2716956 6-Azaspiro[3.6]decane hydrochloride CAS No. 2138535-24-5](/img/structure/B2716956.png)

6-Azaspiro[3.6]decane hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Azaspiro[3.6]decane hydrochloride” is a cyclic amine that belongs to the spirocyclic class of compounds. It has a molecular weight of 175.7 .

Synthesis Analysis

The asymmetric synthesis strategies of compounds bearing a 6-azaspiro[4.5]decane skeleton, such as halichlorine and pinnaic acid, have been a research focus in recent years . Many groups have reported their outstanding synthesis methods, especially the asymmetric synthesis strategies .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H17N.ClH/c1-3-9(4-1)5-2-7-10-8-6-9;/h10H,1-8H2;1H .

Chemical Reactions Analysis

The constructions of 6-azaspiro[4.5]decane framework are the key steps of these asymmetric synthesis methods .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Synthetic Approaches and Core Structure Elucidation

Efficient Synthesis Techniques

Matsumura, Aoyagi, and Kibayashi (2003) developed an efficient strategy for constructing the 6-azaspiro[4.5]decane ring system, pivotal for synthesizing the core structure of halichlorine and pinnaic acids. Their approach utilized an intramolecular ene reaction of acylnitroso compounds, achieving high stereoselectivity in the spirocyclic ene product, which was further ethynylated to mimic the natural products' azaspirodecane core (Matsumura, Aoyagi, & Kibayashi, 2003).

Structural Diversity and Synthesis Challenges

Sinibaldi and Canet (2008) reviewed various synthetic strategies for spiroaminals, including 1-oxa-7-azaspiro[5.5]undecane and related compounds. These spirocyclic structures, found in both natural and synthetic products with significant biological activities, present unique challenges and opportunities for chemical synthesis due to their novel skeletons and potential applications (Sinibaldi & Canet, 2008).

Biological Activity and Therapeutic Potential

Anticancer Applications

Flefel et al. (2017) synthesized 1-thia-azaspiro[4.5]decane derivatives and explored their anticancer activity against various cancer cell lines, including HepG-2, PC-3, and HCT116. These compounds exhibited moderate to high inhibition activities, showcasing the therapeutic potential of azaspirocyclic compounds in cancer treatment (Flefel et al., 2017).

Mécanisme D'action

Orientations Futures

The unique structure and potentially valuable biological activity of compounds bearing a 6-azaspiro[4.5]decane skeleton have prompted strong synthetic interest . In recent years, lots of new asymmetric synthesis strategies of related compounds have been reported , indicating ongoing research in this area.

Propriétés

IUPAC Name |

6-azaspiro[3.6]decane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-2-7-10-8-9(4-1)5-3-6-9;/h10H,1-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBSDSSXTHQKOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC2(C1)CCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

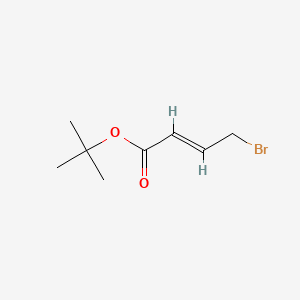

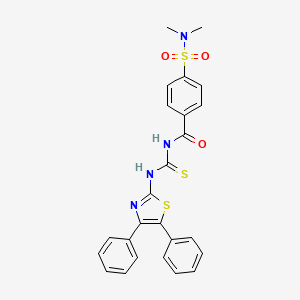

![N-cyclohexyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2716877.png)

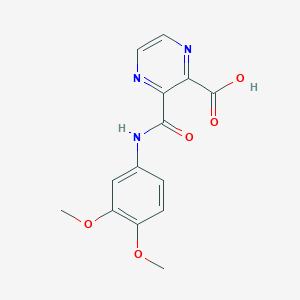

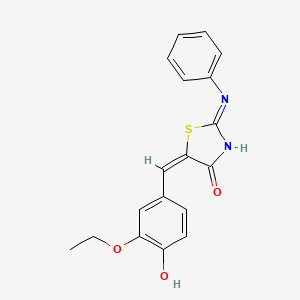

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2,3-dimethoxybenzamide](/img/structure/B2716879.png)

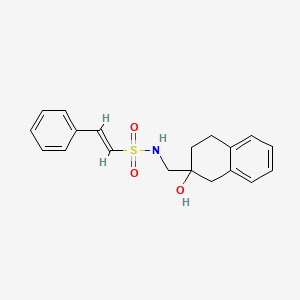

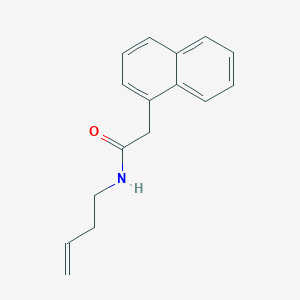

![N-cyclohexyl-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2716881.png)

![1-(4-methoxybenzyl)-4-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2716882.png)